Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2,6-dimethyl-1-benzofuran-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction using chlorobenzenesulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[N-(4-CHLOROPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETATE
- ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]BENZOATE
Uniqueness
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2,6-DIMETHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other benzenesulfonamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H18ClNO5S |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfonylamino]-2,6-dimethyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H18ClNO5S/c1-4-25-19(22)18-12(3)26-17-9-11(2)16(10-15(17)18)21-27(23,24)14-7-5-13(20)6-8-14/h5-10,21H,4H2,1-3H3 |
InChI Key |
WEIGKCPBUXIPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C)NS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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